molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1322224
CAS RN: 337463-64-6
M. Wt: 195.13 g/mol
InChI Key: JANHQSAAMLBUOH-UHFFFAOYSA-N
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Description

“6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is a chemical compound with the empirical formula C7H5N3O4 . It contains 20 bonds in total, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular weight of “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is 195.13 . The SMILES string representation of the molecule is [O-]N+=CC=C1OCC2=O)=O .


Physical And Chemical Properties Analysis

The compound is a solid . The InChI representation of the molecule is 1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11) .

Scientific Research Applications

Anticancer Activity

“6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” derivatives have been explored for their potential as anticancer agents . These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with alkyl or aralkyl and a sulfonyl group have demonstrated significant antiproliferative activity, suggesting their potential use in cancer therapy .

Molecular Docking and Dynamics

The compound’s derivatives are valuable in molecular docking and dynamics simulations . These studies help in understanding the binding orientations and stabilities of these compounds within the active sites of target proteins, which is crucial for drug design and development .

Pharmacophore Development

The introduction of specific functional groups to the core structure of “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” can create pharmacophores . These are essential for the development of new drugs, as they contribute to the compounds’ biological activity and can be tailored for targeting various diseases .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives . By modifying its structure, researchers can design new molecules with potential therapeutic applications. This synthetic versatility makes it a valuable scaffold in medicinal chemistry .

Study of Mechanisms of Action

Research into “6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” and its derivatives can provide insights into the mechanisms of action of these compounds. Understanding how they interact with biological targets can lead to the discovery of new therapeutic pathways .

Chemical Biology Probes

These compounds can be used as chemical biology probes to study biological processes and pathways. Their ability to bind to specific proteins or DNA structures can help elucidate the roles of these macromolecules in health and disease .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety pictogram GHS07 applies to this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHQSAAMLBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (2.5 g) was dissolved in acetic acid (6 mL) and acetic anhydride (30 mL). Fuming nitric acid (3 mL) was added dropwise to the reaction solution in ice-bath. The reaction solution was stirred in ice-bath overnight. Solution was poured into crashed ice. The light yellow precipitation was collected by filtration, washed with water and dried to give a mixture of nitrated products (regio-isomers). The mixture was crystallized from dichloromethane to give 6-nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) as a light yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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